2-Octenylsuccinic Anhydride

Description

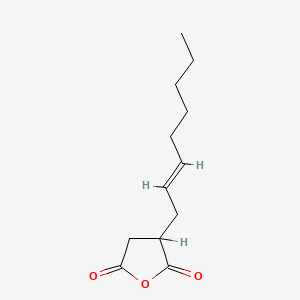

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(E)-oct-2-enyl]oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h6-7,10H,2-5,8-9H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGFXVFLWVXTCJ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/CC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2,5-Furandione, dihydro-3-(2-octen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydro-3-(2-octenyl)-2,5-furandione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033102 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

42482-06-4, 81949-84-0 | |

| Record name | 2-Octenylsuccinic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042482064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octenylsuccinic anhydride, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081949840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandione, dihydro-3-(2-octen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(oct-2-en-1-yl)dihydrofuran-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OCTENYLSUCCINIC ANHYDRIDE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ1KAZ111S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydro-3-(2-octenyl)-2,5-furandione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033102 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

8 - 12 °C | |

| Record name | Dihydro-3-(2-octenyl)-2,5-furandione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033102 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Hydrolysis Kinetics of 2-Octenylsuccinic Anhydride in Aqueous Solutions

This guide provides a comprehensive technical overview of the hydrolysis kinetics of 2-Octenylsuccinic Anhydride (OSA) in aqueous solutions. Tailored for researchers, scientists, and professionals in drug development and food science, this document delves into the reaction mechanisms, influencing factors, and robust analytical methodologies for quantifying the stability of OSA. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower effective experimental design and data interpretation.

Introduction: The Significance of this compound Stability

This compound is a widely utilized chemical modifier, prized for its ability to impart amphiphilic properties to various molecules, most notably polysaccharides like starch.[1] This modification is crucial in numerous applications, including as emulsifiers and stabilizers in the food and pharmaceutical industries.[2] However, the efficacy of OSA in these applications is intrinsically linked to the stability of its anhydride ring in aqueous environments. The hydrolysis of the anhydride to its corresponding dicarboxylic acid, 2-octenylsuccinic acid (OS-acid), represents a critical competing reaction during esterification processes and can impact the functional properties of the final product. A thorough understanding of the hydrolysis kinetics is therefore paramount for process optimization, quality control, and ensuring the long-term stability of OSA-modified products.

The Mechanism of Anhydride Hydrolysis

The hydrolysis of a cyclic anhydride, such as OSA, is a nucleophilic acyl substitution reaction.[3][4] In this process, a water molecule acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride ring. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, resulting in the cleavage of the C-O-C bond of the anhydride ring and the formation of the dicarboxylic acid.[5]

The reaction can be influenced by both acidic and basic conditions, which catalyze the hydrolysis through different mechanisms.

-

Neutral Hydrolysis: In neutral water, the water molecule itself is the nucleophile.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: In basic solutions, the hydroxide ion (OH-), a much stronger nucleophile than water, directly attacks the carbonyl carbon, leading to a significantly faster rate of hydrolysis.

The general mechanism is depicted in the following diagram:

Caption: Hydrolysis mechanism of OSA.

Factors Influencing Hydrolysis Kinetics

The rate of OSA hydrolysis is primarily governed by two key experimental parameters: pH and temperature.

The Critical Role of pH

-

Acidic pH (pH < 4): In this region, the hydrolysis rate is often observed to increase with decreasing pH, indicating acid catalysis.

-

Neutral pH (pH 4-7): The rate of hydrolysis may be relatively constant in this range, dominated by the uncatalyzed reaction with water.

-

Alkaline pH (pH > 7): A sharp increase in the hydrolysis rate is typically observed in alkaline conditions, signifying potent base catalysis by hydroxide ions.

For practical applications, such as the modification of starch which is often carried out at a pH of 8.0-9.0, the rapid hydrolysis of OSA is a significant consideration that necessitates careful control of reaction time and the rate of OSA addition.

The Influence of Temperature

As with most chemical reactions, the rate of OSA hydrolysis increases with temperature. This relationship is described by the Arrhenius equation:

k = A * e^(-Ea / RT)

Where:

-

k is the rate constant

-

A is the pre-exponential factor

-

Ea is the activation energy

-

R is the universal gas constant

-

T is the absolute temperature in Kelvin

By determining the rate constants at different temperatures, the activation energy (Ea) for the hydrolysis reaction can be calculated from the slope of a plot of ln(k) versus 1/T. This value is crucial for predicting reaction rates at various temperatures and for understanding the temperature sensitivity of OSA stability.

Experimental Design for Kinetic Studies

A robust experimental design is essential for accurately determining the hydrolysis kinetics of OSA. The following sections outline key methodologies.

Analytical Methods for Monitoring Hydrolysis

Several analytical techniques can be employed to monitor the progress of OSA hydrolysis by measuring the concentration of the reactant (OSA) or the product (OS-acid) over time.

| Analytical Method | Principle | Advantages | Disadvantages |

| High-Performance Liquid Chromatography (HPLC) | Separation of OSA and OS-acid on a reversed-phase column followed by UV or mass spectrometry detection.[7][8] | High specificity and sensitivity; can simultaneously quantify both reactant and product. | Requires more complex instrumentation and method development. |

| pH-Stat Titration | The hydrolysis of OSA produces two carboxylic acid groups. A pH-stat titrator maintains a constant pH by adding a standard base, and the rate of base consumption is directly proportional to the rate of hydrolysis.[9] | Direct measurement of the reaction rate; relatively simple setup. | Can be influenced by buffer effects; less specific than chromatographic methods. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Monitoring the disappearance of the characteristic anhydride C=O stretching bands (around 1780 and 1860 cm⁻¹) and the appearance of the carboxylic acid C=O band (around 1700 cm⁻¹).[10][11] | Allows for in-situ, real-time monitoring without sampling. | Can be less sensitive at low concentrations; spectral overlap can be a challenge. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization of the OS-acid followed by separation and detection.[12] | High sensitivity and structural confirmation. | Requires a derivatization step, which can add complexity and potential for error. |

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a general procedure for studying the hydrolysis kinetics of OSA using HPLC, which is often the method of choice for its specificity and accuracy.

Objective: To determine the pseudo-first-order rate constant for OSA hydrolysis at a specific pH and temperature.

Materials and Equipment:

-

This compound (OSA)

-

Buffer solutions of desired pH

-

HPLC system with a C18 column and UV or MS detector

-

Thermostatted water bath or reaction vessel

-

Volumetric flasks, pipettes, and syringes

-

Quenching solution (e.g., ice-cold acetonitrile)

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of OSA in a non-aqueous, water-miscible solvent (e.g., acetonitrile) to prevent premature hydrolysis.

-

Prepare the aqueous buffer solution at the desired pH and bring it to the target temperature in the thermostatted vessel.

-

-

Initiation of the Reaction:

-

At time t=0, add a small, known volume of the OSA stock solution to the pre-heated buffer solution with vigorous stirring. The final concentration of OSA should be such that it is fully soluble and provides a good detector response.

-

-

Sampling:

-

At predetermined time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a known volume of the quenching solution. This stops the hydrolysis and precipitates any proteins if present.

-

-

HPLC Analysis:

-

Inject the quenched samples into the HPLC system.

-

Elute the components using an appropriate mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like trifluoroacetic acid).[7]

-

Monitor the elution profile at a suitable wavelength (e.g., around 210 nm) or using a mass spectrometer.

-

Identify and quantify the peaks corresponding to OSA and OS-acid using a calibration curve prepared with known standards.

-

-

Data Analysis:

-

Plot the concentration of OSA as a function of time.

-

Assuming the hydrolysis follows pseudo-first-order kinetics (as water is in large excess), the rate law is: Rate = k[OSA].

-

The integrated rate law is: ln[OSA]t = -kt + ln[OSA]0.

-

Plot ln[OSA]t versus time. The plot should be linear, and the negative of the slope will be the pseudo-first-order rate constant, k.

-

Caption: Experimental workflow for kinetic study.

Data Interpretation and Reporting

The primary outputs of a kinetic study on OSA hydrolysis are the rate constants at different conditions. This data can be presented in tables and graphs for clear interpretation.

Table 1: Hypothetical Rate Constants for OSA Hydrolysis at 25°C

| pH | k (s⁻¹) | Half-life (t₁/₂) (s) |

| 4.0 | 1.5 x 10⁻⁵ | 46200 |

| 7.0 | 8.0 x 10⁻⁵ | 8664 |

| 9.0 | 2.5 x 10⁻³ | 277 |

Note: These are hypothetical values for illustrative purposes.

A comprehensive study would involve generating such data across a range of pH values and temperatures to construct a complete kinetic profile of OSA hydrolysis.

Conclusion

The hydrolysis of this compound is a critical factor influencing its application in various industries. A thorough understanding of its kinetics, particularly the dependence on pH and temperature, is essential for optimizing reaction conditions, ensuring product quality, and predicting long-term stability. This guide has provided a detailed overview of the hydrolysis mechanism, key influencing factors, and robust experimental methodologies for its kinetic analysis. By employing these principles and protocols, researchers can effectively characterize the stability of OSA in aqueous solutions, leading to more efficient and reliable product development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]

- 5. Cyclic anhydride ring opening reactions: theory and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of isomers and determination of octenylsuccinate in modified starch by HPLC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. pubs.acs.org [pubs.acs.org]

Physicochemical properties of 2-Octenylsuccinic anhydride

An In-depth Technical Guide on the Physicochemical Properties of 2-Octenylsuccinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (OSA) is a cyclic dicarboxylic acid anhydride that has garnered significant attention across the food, pharmaceutical, and materials science industries. Its unique amphiphilic molecular structure, comprising a hydrophobic C8 octenyl chain and a hydrophilic anhydride group, makes it a highly effective agent for modifying the surface properties of various substrates. This guide provides a comprehensive overview of the core physicochemical properties of OSA, delves into its primary reaction mechanisms, outlines its functional applications, and presents detailed experimental protocols for its use and characterization. The content herein is curated to provide researchers and drug development professionals with the foundational knowledge and practical insights required to leverage OSA in advanced applications, from creating stable Pickering emulsions to designing sophisticated drug delivery systems.

Core Molecular and Physical Properties

The efficacy of this compound as a chemical modifier is rooted in its fundamental molecular structure and resulting physical characteristics. Understanding these core properties is the first step in harnessing its full potential in experimental and industrial settings.

Chemical Identity and Structure

OSA is chemically classified as a substituted cyclic dicarboxylic acid anhydride. The molecule consists of a five-membered succinic anhydride ring to which an eight-carbon alkenyl chain is attached. This structure imparts a distinct amphiphilic character, which is the primary driver of its functionality.

Caption: Chemical structure of this compound (OSA).

Summary of Physicochemical Data

The quantitative properties of OSA are critical for its handling, reaction optimization, and application. The data below has been compiled from various authoritative sources.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₈O₃ | [1][2][3][4] |

| Molecular Weight | 210.27 g/mol | [1][2][3] |

| CAS Number | 42482-06-4 (mixture of isomers) | [1][3][4] |

| Appearance | Colorless to light yellow clear liquid | [5] |

| Physical State | Liquid at room temperature | [1] |

| Melting Point | 8-12 °C | [4][5][6] |

| Boiling Point | 168 °C at 10 mmHg | [5][6] |

| Density | ~1.0 g/mL at 25 °C | [5][6] |

| Refractive Index | n20/D ~1.469 - 1.478 | [4][5][6] |

| Flash Point | 147 °C to >230 °F | [5] |

| Solubility | Soluble in DMSO and organic solvents; reacts with water | [7][8] |

Chemical Reactivity and Mechanisms

The utility of OSA stems from the high reactivity of its anhydride ring, which can readily undergo nucleophilic attack. This reactivity allows for the covalent attachment of its amphiphilic structure onto various molecules and surfaces.

Primary Reaction Pathway: Esterification

The most prominent reaction of OSA is its esterification with hydroxyl (-OH) groups. This is the core mechanism for modifying polysaccharides like starch, cellulose, and pullulan.[7][9] The reaction is typically conducted under mild alkaline conditions (pH 8-9). The alkaline environment deprotonates a fraction of the hydroxyl groups on the polymer backbone, creating highly nucleophilic alkoxide ions. These ions then attack one of the carbonyl carbons of the anhydride ring, leading to a ring-opening reaction and the formation of a stable ester bond. This process introduces both a hydrophobic octenyl chain and a hydrophilic carboxylate group onto the polymer, transforming it into a powerful amphiphilic stabilizer.[10]

Caption: Mechanism of OSA esterification with a hydroxyl-containing polymer.

Competing Reaction: Hydrolysis

In aqueous environments, OSA can undergo hydrolysis, where a water molecule acts as the nucleophile, attacking the anhydride ring. This reaction opens the ring to form 2-octenylsuccinic acid, a dicarboxylic acid.[3] While this product retains amphiphilic properties, it can no longer form ester bonds. Therefore, in modification reactions like starch esterification, the rate of esterification must be significantly faster than the rate of hydrolysis. This is achieved by controlling the pH and reactant concentrations to favor the formation of the more potent alkoxide nucleophile over water.

Functional Applications

The amphiphilic nature imparted by OSA modification underpins its use in a wide array of applications, particularly in stabilizing multiphase systems.

Emulsification and Interfacial Stabilization

OSA-modified polymers, especially OSA-starch, are highly effective emulsifiers. They function by adsorbing to the oil-water interface, where the hydrophobic octenyl tail orients into the oil phase and the hydrophilic polymer backbone remains in the aqueous phase.[11] This creates a steric barrier that prevents oil droplets from coalescing, resulting in highly stable emulsions.[9][12] When undissolved granular OSA-starch is used, it can stabilize Pickering emulsions, where solid particles form a robust mechanical barrier around droplets, offering exceptional stability against coalescence and Ostwald ripening.[12]

Microencapsulation and Controlled Release

The same emulsifying properties make OSA-modified polymers excellent wall materials for microencapsulation. They can form a stable shell around droplets of an active ingredient (e.g., a lipophilic drug, flavor oil, or vitamin), protecting it from degradation and enabling controlled release.[13][14][15] The release can be triggered by changes in pH, enzymatic activity, or temperature, making it a valuable tool in drug delivery and functional food development.[16]

Key Experimental Protocols

Successful application of OSA requires robust and reproducible experimental methods. The following sections provide detailed protocols for the synthesis and characterization of OSA-modified starch, a common application.

Experimental Workflow: Synthesis of OSA-Modified Starch

This protocol outlines a standard laboratory procedure for the esterification of starch with OSA in an aqueous slurry. The causality behind the steps is to maintain a pH that favors the deprotonation of starch hydroxyls while minimizing OSA hydrolysis, ensuring an efficient reaction.

Caption: Step-by-step workflow for the synthesis of OSA-modified starch.

Protocol: Determination of Degree of Substitution (DS) by Titration

The Degree of Substitution (DS) is a critical parameter that quantifies the extent of modification. It represents the average number of hydroxyl groups substituted with OSA groups per anhydroglucose unit of the starch.[11] The alkali saponification titration method is a reliable and widely used technique for this purpose.[17][18]

Principle: This method involves saponifying (hydrolyzing) the ester bond between the OSA and the starch using a known excess of a strong base (NaOH). The unreacted base is then back-titrated with a standard acid (HCl). The amount of base consumed during saponification is directly proportional to the number of OSA groups attached to the starch, allowing for the calculation of DS.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5 g of the dried OSA-starch sample into a 250 mL Erlenmeyer flask.

-

Dispersion: Add 50 mL of distilled water to the flask and stir to create a uniform suspension.

-

Saponification: Pipette exactly 25 mL of 0.5 M NaOH into the starch suspension. Seal the flask and stir vigorously at room temperature for 24 hours to ensure complete saponification of the ester linkages.[17]

-

Titration: Add 2-3 drops of phenolphthalein indicator to the suspension. Titrate the excess NaOH with standardized 0.5 M HCl until the pink color just disappears. Record the volume of HCl used (V_sample).

-

Blank Titration: Perform a blank titration by following steps 2-4 without adding the OSA-starch sample. This determines the initial amount of NaOH. Record the volume of HCl used for the blank (V_blank).

-

Calculation:

-

Calculate the percentage of octenyl succinyl groups (%OS) using the following equation: %OS = [ (V_blank - V_sample) × M_HCl × 210 ] / (W_sample × 10)

-

Calculate the Degree of Substitution (DS) using the following equation: DS = (162 × %OS) / [ 21000 - (209 × %OS) ]

Where:

-

V_blank = Volume of HCl for blank titration (mL)

-

V_sample = Volume of HCl for sample titration (mL)

-

M_HCl = Molarity of the standard HCl solution

-

W_sample = Weight of the dry OSA-starch sample (g)

-

210 = Molecular weight of the octenyl succinyl group ( g/mol )

-

162 = Molecular weight of an anhydroglucose unit ( g/mol )

-

Safety and Handling

While OSA is widely used, proper handling is necessary. It is classified as a skin and eye irritant.[1][4] Direct contact should be avoided by using appropriate personal protective equipment (PPE), including gloves and safety glasses. OSA is also sensitive to moisture due to hydrolysis. It should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to maintain its reactivity and prevent degradation.

Conclusion

This compound is a versatile and powerful chemical modifier whose value is derived directly from its core physicochemical properties. Its amphiphilic structure and the reactivity of its anhydride ring enable the transformation of hydrophilic polymers into highly effective emulsifying and encapsulating agents. A thorough understanding of its properties, reaction mechanisms, and characterization methods, as detailed in this guide, is essential for researchers and developers seeking to innovate in the fields of drug delivery, functional foods, and advanced materials.

References

- 1. This compound | C12H18O3 | CID 534543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, (2Z)- | C12H18O3 | CID 5899721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 42482-06-4 [smolecule.com]

- 4. echemi.com [echemi.com]

- 5. 26680-54-6 CAS MSDS (Octenyl succinic anhydride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. scientificlabs.ie [scientificlabs.ie]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Emulsifying properties and structure characteristics of octenyl succinic anhydride-modified pullulans with different degree of substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Comparative Emulsifying Properties of Octenyl Succinic Anhydride (OSA)-Modified Starch: Granular Form vs Dissolved State - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. What Is Octenyl Succinic Anhydride Used For? - Ruqinba Chemical [rqbchemical.com]

- 15. octenyl succinic anhydride: Topics by Science.gov [science.gov]

- 16. Understanding regulating effects of protein-anionic octenyl succinic anhydride-modified starch interactions on the structural, rheological, digestibility and release properties of starch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Octenyl Succinic Anhydride Modified Pearl Millet Starches: An Approach for Development of Films/Coatings - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determination of the degree of substitution of hydrolysed octenylsuccinate-derivatised starch [agris.fao.org]

An In-depth Technical Guide to the Reaction of 2-Octenylsuccinic Anhydride with Amine Compounds

Executive Summary

The covalent modification of amine-containing molecules with 2-Octenylsuccinic anhydride (OSA) is a cornerstone reaction in the development of advanced biomaterials, drug delivery systems, and functionalized surfaces. This guide provides a comprehensive technical overview of the OSA-amine reaction, delving into its underlying chemical principles, critical process parameters, and state-of-the-art analytical characterization techniques. By synthesizing mechanistic insights with field-proven protocols, this document serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage this versatile bioconjugation strategy. We will explore the nucleophilic acyl substitution mechanism, detail a robust experimental workflow, and discuss the profound impact of reaction conditions on product yield and functionality.

Introduction: The Versatility of this compound

This compound (OSA) is an amphiphilic molecule featuring a hydrophilic cyclic anhydride head and a hydrophobic C8 alkenyl tail.[1] This unique structure makes it an exceptional reagent for modifying the physicochemical properties of various substrates. Originally patented for starch modification in 1953, its applications have expanded significantly into pharmaceuticals, cosmetics, and advanced materials.[1][2][3]

In the context of drug development and biomaterials science, the reactivity of the anhydride group towards nucleophiles—particularly primary amines—is of paramount importance. This reaction allows for the covalent attachment of the octenylsuccinyl moiety onto proteins, peptides, polysaccharides like chitosan, and small molecule drugs that possess a free amine group.[4][5][6] The resulting conjugate exhibits altered properties, such as enhanced emulsifying capabilities, improved solubility of hydrophobic drugs, and the ability to self-assemble into nanostructures for targeted delivery.[7][8][9]

The Chemistry of the OSA-Amine Reaction: Mechanism and Kinetics

The reaction between OSA and a primary amine is a classic example of nucleophilic acyl substitution.[10][11][12] The process is generally rapid and proceeds efficiently under mild conditions, making it ideal for sensitive biological molecules.

Reaction Mechanism

The reaction proceeds in a two-step addition-elimination sequence:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride ring. This leads to the formation of a transient, unstable tetrahedral intermediate.[11][13]

-

Ring Opening and Proton Transfer: The tetrahedral intermediate collapses, leading to the opening of the anhydride ring. The carboxylate group, being a good leaving group, is expelled. A subsequent proton transfer from the now positively charged nitrogen to a base (often another amine molecule or the solvent) neutralizes the intermediate, yielding the final N-octenylsuccinyl amide product and a free carboxylic acid.

The reaction results in a stable amide bond and a newly formed carboxylic acid, which imparts a negative charge at physiological pH, often enhancing the aqueous solubility of the modified molecule.

Caption: Mechanism of OSA reaction with a primary amine.

Reaction Kinetics

The amidation of anhydrides is typically a second-order reaction.[14] The rate is dependent on the concentration of both the amine and OSA. Several factors significantly influence the reaction kinetics:

-

pH: The reaction is highly pH-dependent. An alkaline pH (typically 8.0-9.5) is optimal.[2][4] At this pH, the primary amine is deprotonated and thus more nucleophilic, while the anhydride ring remains stable enough to react. At very high pH, hydrolysis of the anhydride becomes a competing and dominant reaction.

-

Temperature: The reaction rate increases with temperature. However, for biological substrates, temperatures are often kept moderate (e.g., 30-50°C) to prevent denaturation.[2]

-

Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates. For many biomolecules, the reaction is performed in an aqueous buffer system.[4][15] In some cases, organic co-solvents may be used.[16]

-

Steric Hindrance: The accessibility of the amine group on the substrate molecule can impact the reaction rate. Sterically hindered amines will react more slowly.

Core Experimental Protocol: Synthesis of an N-Octenylsuccinyl-Chitosan Conjugate

This protocol provides a detailed methodology for the modification of chitosan, a widely used biopolymer in drug delivery, with OSA. This procedure can be adapted for other amine-containing polymers and proteins.

Materials and Reagents

-

Chitosan (low molecular weight)

-

This compound (OSA)

-

Acetic Acid (glacial)

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Dialysis tubing (MWCO 8-14 kDa)

-

Deionized water

Step-by-Step Methodology

-

Chitosan Solution Preparation:

-

Dissolve 1 g of chitosan in 100 mL of a 1% (v/v) acetic acid solution with continuous stirring until a clear, viscous solution is obtained. This step protonates the amino groups of chitosan, rendering it soluble in water.

-

-

pH Adjustment:

-

Slowly adjust the pH of the chitosan solution to approximately 8.5 using 1 M NaOH.[4] This deprotonates a portion of the amino groups, making them nucleophilic for the subsequent reaction. Maintain constant stirring.

-

-

OSA Addition:

-

Prepare a 10% (w/v) solution of OSA in ethanol.

-

Add the OSA solution dropwise to the chitosan solution under vigorous stirring. The amount of OSA added can be varied to control the degree of substitution (DS). A common starting point is a 1:1 molar ratio of OSA to the glucosamine units of chitosan.

-

-

Reaction:

-

Maintain the reaction mixture at a constant temperature (e.g., 40°C) for a specified duration (e.g., 3-5 hours).[2] Throughout the reaction, monitor the pH and maintain it at 8.5 by adding small aliquots of 1 M NaOH. The reaction consumes base, so continuous adjustment is crucial.

-

-

Termination and Neutralization:

-

After the reaction period, stop the reaction by adjusting the pH to 7.0 with 1 M HCl.[17]

-

-

Purification:

-

Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 48-72 hours, changing the water frequently to remove unreacted OSA, salts, and other small-molecule impurities.[4]

-

-

Lyophilization:

-

Freeze the purified N-octenylsuccinyl-chitosan solution and lyophilize (freeze-dry) to obtain a solid, fluffy product.

-

Critical Parameters and Data Interpretation

The success of the OSA-amine conjugation is dictated by careful control over key reaction parameters. The table below summarizes these parameters and their typical ranges, based on established literature.

| Parameter | Typical Range | Rationale & Impact on Outcome |

| pH | 8.0 - 9.5 | Balances amine nucleophilicity and anhydride stability.[2][4] Too low pH reduces reactivity; too high pH promotes OSA hydrolysis. |

| Temperature (°C) | 30 - 50 | Increases reaction rate.[2] Higher temperatures risk degradation of sensitive biomolecules. |

| Reaction Time (h) | 2 - 6 | Affects the degree of substitution (DS).[2][17] Longer times generally lead to higher DS, up to a plateau. |

| OSA:Amine Molar Ratio | 0.5:1 to 5:1 | Directly controls the theoretical maximum DS.[18] Higher ratios increase modification but also the risk of side reactions and aggregation. |

| Substrate Concentration | 1 - 5% (w/v) | Influences reaction kinetics and solution viscosity. Higher concentrations can increase reaction rates but may lead to gelation or aggregation. |

Characterization of OSA-Amine Conjugates

Thorough characterization is essential to confirm the successful conjugation and to understand the properties of the new material.

Caption: Workflow for the characterization of OSA-amine conjugates.

Confirmation of Conjugation

-

Fourier Transform Infrared (FTIR) Spectroscopy: Successful conjugation is confirmed by the appearance of new characteristic peaks. A peak around 1725 cm⁻¹ corresponds to the ester C=O stretch from the OSA molecule, and a new peak around 1570 cm⁻¹ is indicative of the newly formed amide bond (amide II band) and the carboxylate group.[17][19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide definitive proof of conjugation by showing signals from both the parent amine-containing molecule and the octenyl chain of the OSA moiety.[6]

Quantification: Degree of Substitution (DS)

The Degree of Substitution (DS) is a critical quality attribute, representing the average number of OSA molecules conjugated per repeating unit (for polymers) or per molecule (for proteins).

-

Titration: A common method involves titrating the free carboxylic acid groups introduced by the OSA modification with a standardized NaOH solution.[2] This method is straightforward but can be influenced by other acidic or basic groups in the molecule.

-

Hydrophobic Interaction Chromatography (HIC): For protein conjugates, HIC is a powerful technique that separates species based on the number of hydrophobic OSA groups attached.[20][21] This allows for the determination of the distribution of different drug-to-antibody ratios (DAR).

-

Mass Spectrometry (MS): For well-defined molecules like proteins, MS can determine the precise mass shift upon conjugation, allowing for an accurate calculation of the average number of attached OSA molecules.[21][22]

Physicochemical Characterization

-

Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to measure the size of self-assembled nanoparticles and their surface charge (zeta potential).[19] The introduction of the carboxylic acid group from OSA typically results in a more negative zeta potential.

-

Contact Angle Measurement: Changes in the hydrophobicity of a surface or material after modification can be quantified by measuring the contact angle of a water droplet on a film of the material.[19][23] An increase in contact angle indicates increased hydrophobicity.

Applications in Research and Drug Development

The ability to tune the properties of molecules via OSA conjugation has led to a wide range of applications:

-

Drug Delivery: OSA-modified polysaccharides like starch, hyaluronic acid, and chitosan are used to encapsulate hydrophobic drugs, improving their solubility and enabling controlled or targeted release.[7][8][9] The amphiphilic nature of the conjugates allows them to form micelles or nanogels that can carry drug payloads.[7]

-

Emulsifiers and Stabilizers: In the food and pharmaceutical industries, OSA-modified starches and proteins are used as highly effective emulsifiers to stabilize oil-in-water emulsions.[1][3][24] They create a stable interfacial layer around oil droplets, preventing coalescence.[23]

-

Bioconjugation: OSA can be used as a linker to attach drugs or imaging agents to antibodies, creating antibody-drug conjugates (ADCs). While other linker chemistries are more common for ADCs, the principle of modifying surface amines is fundamental.[21][22]

Conclusion

The reaction of this compound with amine compounds is a robust, versatile, and highly efficient method for modifying a vast array of molecules. Its utility in drug development and material science stems from its ability to impart amphiphilicity, alter solubility, and enable the formation of functional nanostructures. A thorough understanding of the reaction mechanism and the influence of critical process parameters, coupled with rigorous analytical characterization, is essential for designing and producing well-defined conjugates with desired properties. This guide provides the foundational knowledge and practical protocols to empower researchers to harness the full potential of this powerful chemical modification strategy.

References

- 1. What Is Octenyl Succinic Anhydride Used For? - Ruqinba Chemical [rqbchemical.com]

- 2. mdpi.com [mdpi.com]

- 3. Effect of Octenyl Succinic Anhydride (OSA) Modified Starches on the Rheological Properties of Dough and Characteristic of the Gluten-Free Bread [mdpi.com]

- 4. Effects of octenyl succinic anhydride chemical modification and surfactant physical modification of bovine bone gelatin on the stabilization of fish oil-loaded emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Octenyl-succinylated inulin for the encapsulation and release of hydrophobic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. echemi.com [echemi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Structure and Properties of Octenyl Succinic Anhydride-Modified High-Amylose Japonica Rice Starches [mdpi.com]

- 18. Reaction of octenylsuccinic anhydride with a mixture of granular starch and soluble maltodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pharmafocusamerica.com [pharmafocusamerica.com]

- 21. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effect of octenyl succinic anhydride modified starch on soy protein-polyphenol binary covalently linked complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. preprints.org [preprints.org]

An In-Depth Technical Guide to the Theoretical Modeling of 2-Octenylsuccinic Anhydride Reactions

Abstract

2-Octenylsuccinic anhydride (OSA) is a pivotal reagent in the chemical modification of biopolymers, imparting amphiphilic properties to substrates such as starch and proteins for widespread applications in the food, pharmaceutical, and materials science industries.[1][2] A profound understanding of the underlying reaction mechanisms is paramount for optimizing reaction efficiency, controlling the degree of substitution, and tailoring the functional properties of the resulting bioconjugates. This technical guide provides a comprehensive exploration of the theoretical modeling approaches used to elucidate the reaction pathways of this compound. We will delve into the quantum mechanical and molecular mechanics frameworks that form the bedrock of our understanding, offering researchers, scientists, and drug development professionals a robust guide to the computational prediction and analysis of these critical reactions.

Introduction to this compound and its Reactivity

This compound (OSA) is a cyclic dicarboxylic acid anhydride distinguished by a hydrophilic succinic anhydride ring and a hydrophobic C8 alkenyl chain.[2][3] This amphiphilic structure is the cornerstone of its utility, enabling it to act as a versatile modifying agent for a range of nucleophilic biopolymers. The primary reaction of OSA is the acylation of hydroxyl (-OH) and amino (-NH2) groups, leading to the formation of ester and amide linkages, respectively.[4][5]

The succinic anhydride ring is the reactive center of the molecule. The electrophilicity of the carbonyl carbons is enhanced by the electron-withdrawing effect of the ring oxygen, making them susceptible to nucleophilic attack.[5] The reaction is typically initiated by the attack of a lone pair of electrons from a hydroxyl or amino group on one of the carbonyl carbons of the anhydride ring. This leads to the formation of a tetrahedral intermediate, which then collapses to open the anhydride ring and form a new ester or amide bond, along with a free carboxylic acid group.

The reaction is highly dependent on factors such as pH, temperature, solvent, and the nature of the substrate.[6] In aqueous media, OSA is also susceptible to hydrolysis, a competing reaction that opens the anhydride ring to form the corresponding dicarboxylic acid, which is unreactive towards the biopolymer.[7] Therefore, a key challenge in OSA modification is to maximize the efficiency of the desired acylation reaction while minimizing hydrolysis.

Core Reaction Pathways: Esterification and Aminolysis

The principal reactions of OSA with biopolymers involve the nucleophilic attack of hydroxyl groups (esterification) or amino groups (aminolysis) on the anhydride ring.

Esterification of Polysaccharides (e.g., Starch)

The modification of starch with OSA is a widely practiced industrial process to produce amphiphilic starch derivatives with enhanced emulsifying and stabilizing properties.[1][8] The hydroxyl groups on the glucose units of starch act as the nucleophiles. The reaction is typically carried out in an aqueous slurry under alkaline conditions (pH 8-9).[6][9] The alkaline pH serves to deprotonate a fraction of the starch hydroxyl groups, increasing their nucleophilicity and thereby accelerating the reaction rate.

The overall esterification reaction can be represented as:

Starch-OH + OSA → Starch-O-CO-CH(CH2-COOH)-CH=CH-(CH2)4-CH3

Aminolysis of Proteins

Proteins, with their abundance of amino groups (from lysine residues and the N-terminus), are also prime substrates for OSA modification.[10][11] The reaction with amino groups is generally faster than with hydroxyl groups due to the higher nucleophilicity of amines.[12][13] This reaction is also typically performed under mild alkaline conditions to ensure that the amino groups are in their unprotonated, nucleophilic state.

The general aminolysis reaction is:

Protein-NH2 + OSA → Protein-NH-CO-CH(CH2-COOH)-CH=CH-(CH2)4-CH3

Theoretical Modeling Approaches

Computational chemistry provides a powerful lens through which to investigate the intricate details of OSA reactions at the molecular level. These methods allow for the exploration of reaction mechanisms, the calculation of reaction energetics, and the prediction of reactivity, offering insights that are often difficult to obtain through experimental means alone.

Quantum Mechanics (QM) Methods

Quantum mechanics methods, particularly Density Functional Theory (DFT), are indispensable for studying the electronic structure changes that occur during a chemical reaction.[9][12][14] DFT allows for the calculation of the potential energy surface of a reaction, enabling the identification of reactants, products, transition states, and intermediates.

-

Reaction Mechanism Elucidation: DFT calculations can distinguish between different possible reaction pathways, such as concerted versus stepwise mechanisms. For instance, in the aminolysis of succinic anhydride, DFT studies have shown that a concerted mechanism, where bond breaking and bond formation occur simultaneously, has a lower activation energy than a stepwise addition-elimination mechanism.[12][13]

-

Transition State Analysis: The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction. DFT can be used to locate and characterize the geometry and energy of the transition state, providing crucial information about the reaction rate.[15]

-

Activation Energy Calculation: The activation energy (Ea) determines the temperature dependence of the reaction rate. DFT calculations provide a means to compute Ea, allowing for a quantitative comparison of the feasibility of different reaction pathways.

-

Catalysis and Solvent Effects: DFT can be used to model the role of catalysts (e.g., base catalysis in starch modification) and the influence of the solvent on the reaction mechanism and energetics.[9][12]

Experimental Protocol: DFT Calculation of the Reaction between OSA and a Model Alcohol (Methanol)

-

Software: Gaussian, ORCA, or other quantum chemistry software package.

-

Method: B3LYP functional with a 6-31G(d) basis set is a common starting point for geometry optimizations and frequency calculations.[12] More accurate energies can be obtained using larger basis sets (e.g., 6-311++G(d,p)) and higher levels of theory (e.g., MP2, CCSD(T)) for single-point energy calculations on the optimized geometries.[13]

-

Reactant and Product Optimization:

-

Build the 3D structures of this compound and methanol.

-

Perform geometry optimizations to find the minimum energy structures of the reactants and the final ester product.

-

Verify that the optimized structures correspond to true minima on the potential energy surface by performing frequency calculations (no imaginary frequencies).

-

-

Transition State Search:

-

Use a transition state search algorithm (e.g., QST2, QST3, or Berny optimization with the TS keyword in Gaussian) to locate the transition state structure connecting the reactants and products.

-

The initial guess for the transition state can be based on chemical intuition of the reaction mechanism (e.g., the nucleophilic attack of the methanol oxygen on a carbonyl carbon of OSA).

-

-

Transition State Verification:

-

Perform a frequency calculation on the located transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Visualize the imaginary frequency to confirm that it corresponds to the desired bond-forming and bond-breaking processes.

-

-

Intrinsic Reaction Coordinate (IRC) Calculation:

-

Perform an IRC calculation starting from the transition state to confirm that it connects the reactant and product minima on the potential energy surface.[12]

-

-

Energy Profile Construction:

-

Calculate the electronic energies (and optionally, the Gibbs free energies) of the reactants, transition state, and products.

-

The activation energy is the difference in energy between the transition state and the reactants. The reaction energy is the difference in energy between the products and the reactants.

-

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods are highly accurate for studying the details of a chemical reaction, they are computationally expensive and are typically limited to relatively small systems. Molecular mechanics (MM) methods, which use classical mechanics to model the interactions between atoms, are much faster and can be used to simulate large systems, such as a segment of a starch polymer interacting with multiple OSA molecules.

Molecular dynamics (MD) simulations use MM force fields to simulate the time evolution of a molecular system, providing insights into the dynamic processes that govern the reaction.[3][16][17]

-

Substrate Accessibility and Conformation: MD simulations can be used to study the conformational dynamics of biopolymers like starch and proteins in solution. This can help to identify the most accessible hydroxyl or amino groups for reaction with OSA.[3]

-

Solvation and Intermolecular Interactions: MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of how water molecules mediate the interaction between OSA and the biopolymer. They can also reveal the role of non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, in bringing the reactants together.

-

Free Energy Calculations: Advanced MD techniques, such as umbrella sampling or metadynamics, can be used to calculate the free energy profile of the reaction, providing a more complete picture of the reaction thermodynamics than static QM calculations.

Experimental Protocol: MD Simulation of OSA Interacting with an Amylose Fragment

-

Software: GROMACS, AMBER, or NAMD.

-

Force Field: A suitable force field for carbohydrates (e.g., GLYCAM) and a general organic force field (e.g., GAFF) for OSA.[18]

-

System Setup:

-

Build a model of an amylose fragment (e.g., 10-20 glucose units).

-

Place one or more OSA molecules in the simulation box with the amylose fragment.

-

Solvate the system with a water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system if necessary.

-

-

Simulation Protocol:

-

Energy Minimization: Minimize the energy of the system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature and then run a simulation under constant pressure and temperature (NPT ensemble) to equilibrate the system density.

-

Production Run: Run a long MD simulation (nanoseconds to microseconds) under the NVT or NPT ensemble to sample the conformational space of the system.

-

-

Analysis:

-

Root Mean Square Deviation (RMSD): Analyze the RMSD of the amylose backbone to assess its conformational stability.

-

Radial Distribution Functions (RDFs): Calculate RDFs between the reactive atoms of OSA and the hydroxyl groups of amylose to determine the probability of finding them at a certain distance from each other.

-

Hydrogen Bond Analysis: Analyze the hydrogen bonding network between OSA, amylose, and water.

-

Solvent Accessible Surface Area (SASA): Calculate the SASA of the hydroxyl groups to assess their accessibility to OSA.

-

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. In the context of OSA reactions, a QSAR model could be developed to predict the reactivity of different alkenyl succinic anhydrides based on their molecular descriptors.

-

Predicting Reactivity: A QSAR model could be trained on a dataset of alkenyl succinic anhydrides with known reaction rates to predict the reactivity of new, untested derivatives.

-

Optimizing Reactant Structure: By understanding which molecular properties are most important for reactivity, QSAR models can guide the design of new alkenyl succinic anhydrides with enhanced reactivity or selectivity.

Table 1: Key Molecular Descriptors for QSAR Modeling of Anhydride Reactivity

| Descriptor Category | Example Descriptors | Relevance to Reactivity |

| Electronic | Partial charges on carbonyl carbons, HOMO/LUMO energies | Relate to the electrophilicity of the anhydride and its ability to accept electrons from a nucleophile.[19] |

| Steric | Molecular volume, surface area, specific steric parameters (e.g., Taft's Es) | Describe the steric hindrance around the reactive center, which can affect the approach of the nucleophile. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Influences the solubility of the anhydride in the reaction medium and its partitioning at interfaces. |

| Topological | Connectivity indices, shape indices | Encode information about the branching and overall shape of the molecule. |

Visualizing Reaction Mechanisms and Workflows

Visual representations are crucial for understanding the complex relationships in theoretical modeling. The following diagrams, generated using Graphviz, illustrate key concepts.

References

- 1. researchgate.net [researchgate.net]

- 2. Starch esterification using deep eutectic solvents as chaotropic agents and reaction promoters - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02833J [pubs.rsc.org]

- 3. Deducing polymeric structure from aqueous molecular dynamics simulations of oligosaccharides: predictions from simulations of hyaluronan tetrasaccharides compared with hydrodynamic and X-ray fibre diffraction data. | Semantic Scholar [semanticscholar.org]

- 4. research.abo.fi [research.abo.fi]

- 5. Acetylation Modification, Characterization, and Anticomplementary Activity of Polysaccharides from Rhododendron dauricum Leaves [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. newspulpaper.com [newspulpaper.com]

- 8. Computational study of the aminolysis of anhydrides: effect of the catalysis to the reaction of succinic anhydride with methylamine in gas phase and nonpolar solution. | Profiles RNS [connect.rtrn.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Complexation between whey protein and octenyl succinic anhydride (OSA)-modified starch: Formation and characteristics of soluble complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Multiscale modelling investigation of wood modification with acetic anhydride - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP05165A [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Molecular dynamics simulations reveal the assembly mechanism of polysaccharides in marine aerosols - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Polysaccharide-lipid interactions: Theoretical and experimental study using molecular dynamics simulations, quantum chemical <sup>13</sup>C NMR spectra computation and solid-state <sup>13</sup>C NMR [morressier.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-Octenylsuccinic Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 2-Octenylsuccinic Anhydride (OSA)

This compound (OSA) is a significant chemical intermediate characterized by its dual hydrophobic and hydrophilic nature.[1] This amphiphilic quality stems from the presence of a long hydrophobic octenyl chain and a reactive anhydride group.[1][2] OSA's molecular formula is C12H18O3, and its molecular weight is approximately 210.27 g/mol .[3][4] It typically exists as a colorless to light yellow liquid.[5][6] This unique structure allows OSA to be a versatile molecule with applications in various fields, including the food industry as a starch modifier, in cosmetics, and importantly, in the pharmaceutical sector.[7][8] In drug development, OSA and its derivatives are explored for creating drug delivery systems, such as nanoemulsions and microcapsules, to enhance the stability and bioavailability of therapeutic agents.[9][10]

A thorough understanding of OSA's solubility in different organic solvents is paramount for its effective application. Proper solvent selection is critical for controlling reaction kinetics, purification processes, and the formulation of final products. This guide provides a comprehensive overview of the principles governing OSA's solubility, qualitative and quantitative solubility data in various organic solvents, and detailed experimental protocols for determining its solubility.

Core Principles of OSA Solubility: A "Like Dissolves Like" Perspective

The solubility of any compound is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another. OSA's structure, featuring a nonpolar octenyl tail and a polar anhydride head, results in a nuanced solubility profile.

The long, nonpolar octenyl chain favors dissolution in nonpolar or weakly polar solvents through van der Waals interactions. Conversely, the polar anhydride group can engage in dipole-dipole interactions with polar solvents. Therefore, the overall solubility of OSA in a given organic solvent is a balance between these competing interactions. The polarity of the solvent, temperature, and pressure are key factors that influence this equilibrium.[11][12] Generally, an increase in temperature leads to an increase in the solubility of anhydrides in organic solvents.[11][13][14]

Qualitative and Quantitative Solubility of this compound

While specific, comprehensive quantitative solubility data for OSA across a wide range of organic solvents is not extensively documented in publicly available literature, we can infer its qualitative solubility based on its chemical structure and the known solubility of similar anhydrides.[15][16] The following table summarizes the expected qualitative solubility and provides available quantitative data.

| Solvent Category | Representative Solvents | Expected Qualitative Solubility | Available Quantitative Data | Rationale for Solubility |

| Nonpolar Aprotic | Hexane, Heptane, Toluene | High | No specific data found. | The nonpolar octenyl chain of OSA interacts favorably with these nonpolar solvents via London dispersion forces.[15] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Soluble in DMSO at 100 mg/mL (475.58 mM) with ultrasonic assistance.[5] | These solvents possess a significant dipole moment that can interact with the polar anhydride group of OSA, while also being able to solvate the nonpolar chain to some extent. The solubility of similar anhydrides, like maleic and succinic anhydride, is high in these solvents.[13][16] |

| Polar Protic | Ethanol, Methanol, 2-Propanol | Moderate to High (with potential for reaction) | No specific data found for simple alcohols. Soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline at ≥ 2.5 mg/mL.[5] | While the polarity of alcohols would suggest good solubility, the presence of a hydroxyl group makes them reactive towards the anhydride functionality, leading to ester formation. This reaction can affect long-term stability of the solution. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | No specific data found. | These solvents have an intermediate polarity that is well-suited to solubilize molecules with both polar and nonpolar characteristics.[15] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | No specific data found. | Ethers are effective at solvating a wide range of organic compounds due to their ability to act as hydrogen bond acceptors and their moderate polarity. |

Experimental Determination of OSA Solubility: A Step-by-Step Protocol

Accurate determination of a compound's solubility is a cornerstone of chemical research and development.[17] The following protocol outlines the widely accepted shake-flask method, which is considered reliable for determining the thermodynamic solubility of compounds.[18]

Protocol: Isothermal Shake-Flask Method

This method involves creating a saturated solution of the solute in the solvent and then quantifying the concentration of the dissolved solute.

Materials:

-

This compound (OSA)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE for organic solvents)

-

Vials with airtight seals

-

Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of OSA to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.

-

Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium, which can range from 24 to 72 hours.[17]

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed in the shaker bath for at least 24 hours to allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. To avoid aspirating any solid particles, it is advisable to draw the liquid from the upper portion of the solution.

-

Filtration: Immediately filter the collected aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended solid particles.

-

Quantification:

-

Gravimetric Method: Accurately weigh the filtered solution. Then, evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the OSA. Once the solvent is completely removed, weigh the vial containing the OSA residue. The solubility can be calculated from the mass of the dissolved OSA and the mass or volume of the solvent.

-

Chromatographic Method (HPLC/GC): Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample using an appropriate chromatographic method to determine the concentration of OSA.

-

Safety Precautions:

-

Always handle OSA and organic solvents in a well-ventilated fume hood.[19]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21][22]

Visualizing Experimental and Logical Workflows

To aid in the practical application of this knowledge, the following diagrams illustrate key decision-making and experimental processes.

Caption: Workflow for selecting an appropriate solvent for this compound.

Caption: Molecular interactions of OSA with polar and nonpolar solvents.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its successful application in research, development, and manufacturing. Its amphiphilic nature dictates a broad solubility in many common organic solvents, particularly those of low to moderate polarity. For applications requiring the integrity of the anhydride group, aprotic solvents are highly recommended. This guide provides the foundational knowledge and practical protocols necessary for scientists and researchers to make informed decisions regarding solvent selection and to accurately determine the solubility of OSA for their specific needs.

References

- 1. Octenyl succinic anhydride | 26680-54-6 [chemicalbook.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound, (2Z)- | C12H18O3 | CID 5899721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C12H18O3 | CID 534543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. echemi.com [echemi.com]

- 7. What Is Octenyl Succinic Anhydride Used For? - Ruqinba Chemical [rqbchemical.com]

- 8. nbinno.com [nbinno.com]

- 9. Development of an amorphous octenyl succinate anhydride starch-based emulsion to improve the stability and bioaccessibility of phloretin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. octenyl succinic anhydride: Topics by Science.gov [science.gov]

- 11. Understanding Phthalic Anhydride Solubility: Key Factors - TAINUO CHEMICAL [sinotainuo.com]

- 12. koyonchem.com [koyonchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. The solubility of Succinic anhydride_Chemicalbook [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. 2spi.com [2spi.com]

- 21. 2017erp.com [2017erp.com]

- 22. file.medchemexpress.com [file.medchemexpress.com]

Spectroscopic Profile of 2-Octenylsuccinic Anhydride (OSA): An In-depth Technical Guide

Introduction: Understanding 2-Octenylsuccinic Anhydride (OSA)

This compound (OSA) is a cyclic dicarboxylic acid anhydride that plays a significant role in various industrial applications, most notably as a chemical modifier for starches and other polysaccharides.[1][2] Its molecular structure, featuring a hydrophilic succinic anhydride ring and a hydrophobic octenyl chain, imparts an amphiphilic character to the molecules it modifies. This dual nature makes OSA-modified products valuable as emulsifiers, encapsulating agents, and stabilizers in the food, pharmaceutical, and materials science industries.[1]

The chemical reactivity of OSA is primarily centered on the anhydride ring, which can readily undergo esterification with hydroxyl groups present in polymers like starch.[2] This process introduces the octenylsuccinyl group onto the polymer backbone, dramatically altering its physicochemical properties. Given the direct correlation between the extent and nature of this modification and the final product's performance, a thorough understanding of OSA's spectroscopic profile is paramount for researchers, scientists, and professionals in drug development and material science. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of this compound.

Molecular Structure of this compound

This compound is a colorless to light yellow liquid with the molecular formula C₁₂H₁₈O₃ and a molecular weight of 210.27 g/mol .[3] It is typically available as a mixture of cis and trans isomers.[3]

Chemical Structure:

Caption: Molecular structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of pure this compound reveals key vibrational modes characteristic of a cyclic anhydride and an alkene.

Characteristic Vibrational Frequencies

The FTIR spectrum of a cyclic anhydride like OSA is distinguished by the presence of two carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations.[2] The presence of the octenyl chain introduces additional characteristic peaks.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~2955, ~2925, ~2855 | C-H stretch | Alkyl (CH₃, CH₂) | Strong |

| ~1860 | C=O stretch (symmetric) | Anhydride | Strong |

| ~1780 | C=O stretch (asymmetric) | Anhydride | Stronger |

| ~1650 | C=C stretch | Alkene | Medium |

| ~1230 | C-O-C stretch | Anhydride | Strong |

| ~970 | =C-H bend (out-of-plane) | trans-Alkene | Medium |

Note: The exact peak positions can vary slightly depending on the sample phase (liquid, gas) and the presence of isomers.

Interpretation of the FTIR Spectrum:

The most prominent features in the FTIR spectrum of OSA are the two strong carbonyl absorption bands. For cyclic anhydrides, the symmetric C=O stretch typically appears at a higher wavenumber (~1860 cm⁻¹) while the more intense asymmetric stretch is found at a lower wavenumber (~1780 cm⁻¹).[2] The significant separation of these two bands is a hallmark of the anhydride functional group.

The aliphatic octenyl chain is evidenced by the strong C-H stretching vibrations just below 3000 cm⁻¹. The carbon-carbon double bond (C=C) of the octenyl group gives rise to a medium intensity stretching band around 1650 cm⁻¹. The out-of-plane bending vibration for a trans-alkene, often observed around 970 cm⁻¹, can also be a useful diagnostic peak. The strong C-O-C stretching vibration of the anhydride ring is typically observed in the 1230 cm⁻¹ region.

When OSA reacts to modify a substrate like starch, the anhydride ring opens, forming an ester linkage and a carboxylic acid (which may be deprotonated to a carboxylate). This chemical transformation is readily monitored by FTIR, where the characteristic double carbonyl peaks of the anhydride disappear and are replaced by a new ester carbonyl (C=O) peak around 1725 cm⁻¹ and an asymmetric stretching vibration of a carboxylate group (RCOO⁻) around 1571 cm⁻¹.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure and purity. The presence of cis and trans isomers will lead to some complexity in the spectra, with distinct signals for each isomer.

¹H NMR Spectroscopy

The ¹H NMR spectrum of OSA will show signals corresponding to the protons of the octenyl chain and the succinic anhydride ring. The chemical shifts are influenced by the electron-withdrawing effect of the anhydride group and the double bond.

Predicted ¹H NMR Chemical Shifts and Multiplicities:

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (terminal methyl) | ~0.9 | Triplet | ~7 |

| -(CH₂)₄- (in octenyl chain) | ~1.3-1.4 | Multiplet | - |

| -CH₂-C=C- | ~2.0 | Multiplet | - |

| -C=C-CH₂- | ~2.5 | Multiplet | - |

| -CH₂- (in anhydride ring) | ~2.7-3.0 | Multiplet | - |

| -CH- (in anhydride ring) | ~3.4 | Multiplet | - |

| -CH=CH- (olefinic) | ~5.4-5.6 | Multiplet | - |

Interpretation of the ¹H NMR Spectrum:

-

Upfield Region (0.8-2.5 ppm): The protons of the aliphatic octenyl chain will resonate in this region. The terminal methyl group will appear as a triplet around 0.9 ppm. The methylene groups of the saturated part of the chain will give rise to a complex multiplet between 1.3 and 1.4 ppm. The methylene groups adjacent to the double bond will be shifted downfield to around 2.0 and 2.5 ppm.

-

Succinic Anhydride Ring Protons (2.7-3.5 ppm): The protons on the succinic anhydride ring will appear as a set of complex multiplets due to their diastereotopic nature and coupling to each other. The methine proton will be the most downfield of this group, appearing around 3.4 ppm.

-

Olefinic Protons (5.4-5.6 ppm): The protons on the carbon-carbon double bond will be the most deshielded and will appear as a multiplet in the 5.4-5.6 ppm region. The coupling constants between these protons can be used to determine the stereochemistry (cis or trans) of the double bond.

A certificate of analysis for a commercial sample of this compound confirms that the ¹H NMR spectrum is consistent with the expected structure.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts:

| Carbon(s) | Chemical Shift (δ, ppm) |

| -CH₃ (terminal methyl) | ~14 |

| -(CH₂)₄- (in octenyl chain) | ~22-32 |

| -CH₂- (in anhydride ring) | ~33 |

| -CH- (in anhydride ring) | ~40 |

| -CH₂-C=C- | ~35 |

| -C=C-CH₂- | ~30 |

| -CH=CH- (olefinic) | ~125-135 |

| -C=O (anhydride carbonyls) | ~170-175 |

Interpretation of the ¹³C NMR Spectrum:

-